Cas no 1142202-23-0 (2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile)

2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
- [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]-acetonitrile
- STK505865
- BS-37196
- Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)-
- SB47622
- AKOS005172315
- 1142202-23-0
- 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
- DTXSID901203925
- MFCD12028214
- 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile
-
- MDL: MFCD12028214
- Inchi: InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3
- InChI Key: KRZTYSCUOUIFHR-UHFFFAOYSA-N
- SMILES: CC(=O)CC1C(CC#N)C1(C)C
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.9Ų
2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B430283-50mg |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB265015-1 g |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 1 g |
€230.10 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1247032-1g |
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95% | 1g |
$185 | 2025-02-22 | |
1PlusChem | 1P0099XS-1g |
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95% | 1g |
$135.00 | 2023-12-26 | |
Ambeed | A666564-5g |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95+% | 5g |
$265.0 | 2024-04-26 | |
Ambeed | A666564-1g |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95+% | 1g |
$89.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y1247032-5g |
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95% | 5g |
$650 | 2025-02-22 | |
eNovation Chemicals LLC | Y1247032-5g |
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95% | 5g |
$650 | 2025-03-01 | |
eNovation Chemicals LLC | Y1247032-1g |
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 95% | 1g |
$185 | 2024-06-07 | |
TRC | B430283-500mg |
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
1142202-23-0 | 500mg |
$ 230.00 | 2022-06-07 |
2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile
Introduction to 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile (CAS No. 1142202-23-0)
2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile, identified by its Chemical Abstracts Service number CAS No. 1142202-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to a class of molecules characterized by its cyclopropyl and nitrile functional groups, which contribute to its unique reactivity and potential applications in drug discovery and material science. The structural motif of this molecule, featuring a cyclopropyl ring substituted with an acetonitrile group and an isobutyl side chain, makes it a versatile intermediate in the synthesis of more complex molecules.
The CAS No. 1142202-23-0 registry number ensures its uniqueness and provides a standardized identifier for researchers and industry professionals to reference this compound accurately. The systematic naming of 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines, underscoring the importance of precision in chemical nomenclature. This adherence to international standards facilitates seamless communication among scientists across different geographical locations and disciplines.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their broad spectrum of biological activities. The cyclopropyl moiety in 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile is particularly noteworthy because it can enhance the metabolic stability and binding affinity of drug candidates. This feature has made such compounds valuable scaffolds in medicinal chemistry. The nitrile group further adds to the compound's utility, as it can serve as a versatile handle for further functionalization through reactions such as hydrolysis to carboxylic acids or reduction to amines.
Recent advancements in computational chemistry have enabled researchers to predict the properties and reactivities of complex molecules like 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile with remarkable accuracy. These computational tools are increasingly being integrated into drug discovery pipelines to accelerate the identification of promising candidates. For instance, molecular modeling studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases. Such insights are derived from analyzing the three-dimensional structure of the molecule and its interactions with biological targets.
The synthesis of 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile represents a challenging yet rewarding endeavor for organic chemists. The presence of multiple stereocenters and sensitive functional groups requires careful optimization of reaction conditions to achieve high yields and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during multi-step syntheses.
In the realm of pharmaceutical research, intermediates like CAS No. 1142202-23-0 play a crucial role in the development of novel therapeutics. The structural features of this compound make it a potential building block for drugs targeting neurological disorders, cancer, and infectious diseases. For example, derivatives of cyclopropyl-containing molecules have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in disease pathways. The ability to modify the substituents on the cyclopropyl ring allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability.
The chemical reactivity of nitrile groups offers another avenue for medicinal chemists to explore. Nitriles can be converted into various pharmacologically relevant functional groups, including amides, carboxylic acids, and tetrazoles. These transformations are often facilitated by straightforward reaction conditions, making nitrile-containing intermediates highly desirable in synthetic protocols. In particular, the conversion of nitriles to amides is a common strategy in peptide mimetics and peptidomimetic drug design.
Industrial applications of CAS No. 1142202-23-0 are also emerging beyond academic research. Companies specializing in fine chemicals have started producing this compound on an industrial scale to meet the growing demand from pharmaceutical companies engaged in drug development programs. The scalability of its synthesis is critical for ensuring that sufficient quantities are available for preclinical testing and commercialization efforts.
The environmental impact of chemical manufacturing processes is another important consideration when developing new compounds like 2,2-Dimethyl-3-(2-oxopropyl)cyclopropylacetonitrile. Green chemistry principles are increasingly being adopted to minimize waste generation and reduce energy consumption during synthesis. Catalytic processes that improve atom economy are particularly favored because they enhance efficiency while reducing environmental footprint.
Future directions in the study of this compound may include exploring its role as a chiral building block in asymmetric synthesis. Chiral molecules are essential for many drugs due to their specific interactions with biological targets that are often enantioselective—meaning they interact more strongly with one enantiomer over another. By leveraging catalytic systems that promote enantioselective reactions, researchers can produce enantiomerically pure forms of CAS No. 1142202-23-0, which could lead to more effective therapeutic agents.
The integration of machine learning algorithms into drug discovery pipelines is also expected to accelerate the development process for compounds like CAS No. 1142202-23-0. These algorithms can analyze vast datasets containing chemical structures, biological activities, and synthetic methodologies to identify promising candidates rapidly. Such innovations have the potential to reduce the time required from laboratory discovery to clinical trials significantly.
In conclusion,CAS No 1142202230 represents a fascinating molecule with significant potential applications in pharmaceutical chemistry and synthetic organic chemistry。 Its unique structural features make it a valuable intermediate for constructing complex drug candidates, while its reactivity allows for diverse functionalization strategies。 As research continues,this compound is likely to play an increasingly important role in both academic investigations and industrial drug development efforts。
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